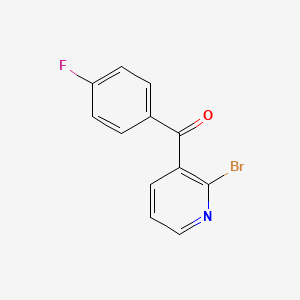

2-Bromo-3-(4-fluorobenzoyl)pyridine

Descripción

Propiedades

IUPAC Name |

(2-bromopyridin-3-yl)-(4-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrFNO/c13-12-10(2-1-7-15-12)11(16)8-3-5-9(14)6-4-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYVIUZRWOCCSSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Br)C(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Bromo 3 4 Fluorobenzoyl Pyridine

Regioselective Bromination and Fluorination Strategies for Pyridine (B92270) Scaffolds

The inherent electronic properties of the pyridine ring present a challenge for regioselective functionalization. The following subsections explore various methods to achieve the desired 2-bromo-3-fluoro substitution pattern.

Direct Halogenation Approaches

Direct halogenation of pyridine is often complicated by the electron-deficient nature of the ring, which deactivates it towards electrophilic substitution. acs.org Traditional bromination of pyridine, for instance, requires harsh conditions, such as high temperatures (over 300 °C) and the use of corrosive and volatile bromine. acs.org However, strategic modifications can enhance reactivity and control regioselectivity.

One approach involves the use of a directing group to activate a specific position. For example, an amino group can be introduced to direct bromination to the meta-position under milder, electrochemical conditions. acs.org Pyridine N-oxides are also valuable intermediates as they activate the pyridine ring towards electrophilic substitution, primarily at the 2- and 4-positions. researchgate.net Baran et al. have demonstrated the regioselective bromination of fused pyridine N-oxides at the C2-position using p-toluenesulfonic anhydride (B1165640) as an activator and tetrabutylammonium (B224687) bromide as the bromide source under mild conditions.

A study on the bromination of thieno[2,3-b]pyridine (B153569) described a highly regioselective method for bromination at the 4-position using triflic anhydride (Tf₂O) as an activator. acs.org While not directly on a simple pyridine, this highlights the power of activators in directing halogenation.

Transformations from Precursors: Diazotization and Halogen Exchange

A versatile method for introducing halogens onto a pyridine ring involves the transformation of a pre-existing functional group, most commonly an amino group, via diazotization. The diazotization of aminopyridines in dilute mineral acid leads to the formation of diazonium salts. rsc.org These diazonium salts are useful intermediates that can be converted to the corresponding bromo or fluoro derivatives through reactions like the Sandmeyer or Schiemann reactions, respectively. organic-chemistry.orgmasterorganicchemistry.com

For instance, 3-aminopyridine (B143674) can be diazotized and subsequently treated with a bromide source to yield 3-bromopyridine. acs.org A patent describes the synthesis of 2-bromo-3-fluoro-4-picoline from 2-amino-3-fluoro-4-picoline via a diazotization reaction followed by treatment with a bromide source. google.com The diazotization of aminopyridines with a chlorine substituent has been achieved in good yields in acidic aqueous solution with sodium nitrite. koreascience.kr It is important to note that the stability of pyridinediazonium salts can be an issue, and anhydrous conditions are sometimes required. koreascience.kr

Halogen exchange, or the Finkelstein reaction, provides another route to fluorinated pyridines. This involves the treatment of a chloro- or bromo-substituted pyridine with a fluoride (B91410) source, such as potassium fluoride, often in the presence of a phase-transfer catalyst.

Palladium-Catalyzed Cross-Coupling for Bromine Incorporation

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-halogen bonds. While more commonly used for C-C or C-N bond formation, methods for palladium-catalyzed C-H bromination have been developed. These reactions typically involve a directing group to achieve high regioselectivity.

Furthermore, palladium catalysis is instrumental in reactions involving pre-functionalized pyridines. For example, the Suzuki-Miyaura coupling, which typically couples an organoboron compound with an organic halide, can be adapted. nih.govyoutube.comnih.gov Although not a direct bromination method, it underscores the versatility of palladium catalysis in pyridine functionalization. The Negishi coupling, another palladium-catalyzed reaction, couples organozinc compounds with organic halides and is also a powerful method for creating C-C bonds with pyridine rings. orgsyn.orgresearchgate.netnih.govresearchgate.net

Carbon-Carbon Bond Formation for the Benzoyl Moiety

The introduction of the 4-fluorobenzoyl group at the 3-position of the 2-bromopyridine (B144113) ring is a critical step in the synthesis. This is typically achieved through acylation or organometallic coupling reactions.

Acylation Reactions Involving Pyridine Rings

Direct Friedel-Crafts acylation of pyridines is generally not feasible due to the deactivation of the ring by the nitrogen atom and the propensity for N-acylation, which further deactivates the ring. youtube.com However, alternative strategies have been developed to overcome this limitation.

One such strategy involves the acylation of metalated pyridines. youtube.com For instance, a pyridine can be lithiated at a specific position using a strong base like lithium diisopropylamide (LDA), followed by quenching with an acyl chloride, such as 4-fluorobenzoyl chloride. The regioselectivity of the lithiation can be controlled by the presence of directing groups or by using specific lithiating agents. For example, the lithiation of 2-chloropyridine (B119429) at the 3-position followed by acylation with benzoyl chloride has been shown to give an excellent yield of 2-chloro-3-benzoylpyridine. youtube.com

Organometallic Approaches (e.g., Grignard, Suzuki-Miyaura, Negishi Coupling) for Ketone Synthesis

Organometallic coupling reactions offer a robust and versatile approach to the synthesis of pyridyl ketones.

Grignard Reactions: Grignard reagents are powerful nucleophiles that readily add to carbonyl groups. wikipedia.orgorganic-chemistry.org In the context of synthesizing 2-bromo-3-(4-fluorobenzoyl)pyridine, a Grignard reagent could be prepared from a 3-halopyridine (or a protected derivative) and then reacted with 4-fluorobenzaldehyde (B137897) followed by oxidation, or more directly with a 4-fluorobenzoyl derivative. The reaction of Grignard reagents with S-(2-pyridyl) thioates has been shown to produce ketones in excellent yields. acs.org Ligand-coupling reactions of Grignard reagents with pyridylsulfonium salts also provide a route to form bis-heterocycles and could be adapted for ketone synthesis. nih.gov

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide. acs.orgnih.govyoutube.com To synthesize the target molecule, one could envision coupling a 2-bromo-3-pyridylboronic acid or ester with 4-fluorobenzoyl chloride. The Suzuki-Miyaura coupling of pyridine-2-sulfonyl fluoride (PyFluor) with hetero(aryl) boronic acids and esters has been reported to generate 2-arylpyridines. nih.govclaremont.edu

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. orgsyn.orgresearchgate.netnih.gov This reaction is known for its high functional group tolerance. A plausible route would involve the preparation of a 3-(organozinc)pyridine derivative from 3-halopyridine, which is then coupled with 4-fluorobenzoyl chloride in the presence of a palladium catalyst. Negishi coupling is a powerful tool for preparing bipyridines and other pyridine derivatives. orgsyn.orgresearchgate.net A one-pot procedure involving directed ortho-lithiation, zincation, and Negishi cross-coupling has been reported for the synthesis of benzofuropyridines. ljmu.ac.uk

Summary of Synthetic Approaches

| Reaction Type | Substrates | Reagents/Catalysts | Key Features | References |

| Direct Bromination | Pyridine, Pyridine N-oxide | Br₂, High Temp; p-Ts₂O, TBABr | Harsh conditions for pyridine; milder for N-oxides | acs.orgresearchgate.net |

| Diazotization | Aminopyridine | NaNO₂, H⁺; CuBr | Versatile for introducing various functionalities | rsc.orgorganic-chemistry.orgkoreascience.kr |

| Acylation | Halopyridine | LDA, Acyl chloride | Requires prior metalation of the pyridine ring | youtube.com |

| Grignard Reaction | Halopyridine, Aldehyde/Ester | Mg, 4-Fluorobenzaldehyde | Classic C-C bond formation | wikipedia.orgorganic-chemistry.orgacs.orgnih.gov |

| Suzuki-Miyaura Coupling | Pyridylboronic acid, Aryl halide | Pd catalyst, Base | High functional group tolerance | acs.orgnih.govyoutube.comnih.gov |

| Negishi Coupling | Pyridylzinc halide, Aryl halide | Pd or Ni catalyst | Mild conditions, good yields | orgsyn.orgresearchgate.netnih.govljmu.ac.uk |

Friedel-Crafts Acylation and Its Directed Variations

The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds to aromatic rings, and it represents a primary route for the synthesis of aryl ketones. liv.ac.ukscribd.com In the context of preparing this compound, this reaction would theoretically involve the acylation of 2-bromopyridine with 4-fluorobenzoyl chloride. However, the direct Friedel-Crafts acylation of pyridine and its derivatives is often challenging due to the deactivation of the pyridine ring by the nitrogen atom, which can complex with the Lewis acid catalyst. scribd.com This complexation reduces the ring's nucleophilicity and can lead to poor yields or require harsh reaction conditions.

To overcome these limitations, directed ortho-metalation (DoM) has emerged as a powerful alternative. wikipedia.orgorganic-chemistry.org DoM utilizes a directing metalation group (DMG) to guide the deprotonation of an aromatic ring to a specific ortho position using a strong base, typically an organolithium reagent. The resulting aryllithium species can then react with an electrophile, such as an acyl chloride or ester, to introduce the desired acyl group with high regioselectivity. wikipedia.orgbaranlab.org

For the synthesis of this compound, the bromine atom on the 2-bromopyridine can act as a DMG, directing lithiation to the C-3 position. The subsequent reaction with a 4-fluorobenzoyl electrophile, like 4-fluorobenzoyl chloride, would yield the target compound. The general principle involves the interaction of the heteroatom of the DMG with the lithium of the organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.org

Table 1: Comparison of Directing Groups in Directed ortho-Metalation (DoM)

| Directing Group Strength | Examples |

|---|---|

| Strong | -CONR₂, -SO₂NR₂, -OCONEt₂ |

| Moderate | -OMe, -NR₂, -F |

| Weak | -CH₂NR₂, -Cl |

This table is a generalized representation based on established principles of DoM chemistry. organic-chemistry.orgbaranlab.org

The use of a suitable base is critical in DoM. While organolithium reagents like n-butyllithium are common, the development of hindered amide bases such as TMPMgCl•LiCl (TMP = 2,2,6,6-tetramethylpiperidide) has allowed for efficient metalation of more sensitive or electron-poor heteroarenes. harvard.edu

Convergent and Linear Synthesis Pathways to the Target Compound

One-Pot and Multicomponent Reactions for Enhanced Efficiency

One-pot reactions and multicomponent reactions (MCRs) are highly valued for their efficiency, as they allow for the synthesis of complex products from simple starting materials in a single reaction vessel, avoiding the need for isolation and purification of intermediates. acsgcipr.orgrsc.org This approach saves time, resources, and reduces waste.

While a specific one-pot synthesis for this compound is not extensively detailed in the provided search results, the principles of MCRs are applicable to the synthesis of highly substituted pyridines. acsgcipr.orgacs.orgnih.govrsc.org For instance, modified Bohlmann-Rahtz pyridine synthesis allows for the one-pot, three-component cyclocondensation of a 1,3-dicarbonyl compound, ammonia, and an alkynone to produce polysubstituted pyridines with controlled regiochemistry. core.ac.uk Adapting such a strategy could potentially lead to an efficient synthesis of the target compound or its close analogues.

Stereoselective and Chemoselective Synthetic Considerations

Stereoselectivity refers to the preferential formation of one stereoisomer over another. While this compound itself is achiral, stereoselectivity becomes crucial when synthesizing derivatives or related compounds with chiral centers. For instance, the stereoselective synthesis of (E)-silyl ketene (B1206846) acetals from 2-pyridyl thioesters has been reported, highlighting methods to control stereochemistry in pyridine-containing molecules. koreascience.kr Ring-expansion of monocyclopropanated heterocycles can also provide stereoselective access to functionalized tetrahydropyridines. acs.orgnih.gov

Chemoselectivity , the ability to react with one functional group in the presence of others, is highly relevant to the synthesis of this compound. nih.gov The molecule contains a bromo-substituent and a ketone, both of which are reactive. A key challenge is to perform reactions on one group without affecting the other. For example, in a cross-coupling reaction to modify the pyridine ring, the catalyst must selectively activate the C-Br bond without reacting with the carbonyl group. Conversely, reactions at the carbonyl group, such as reduction or conversion to an imine, must not disturb the bromo-substituent. The development of chemoselective methods for the synthesis of ketones from carboxylic acid derivatives using nickel-catalyzed reductive coupling demonstrates the tolerance of various functional groups. nih.gov

Green Chemistry Principles in the Synthesis of Halogenated Pyridyl Ketones

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. youtube.com Key principles include the use of renewable feedstocks, catalysis, and the design of energy-efficient processes.

In the synthesis of halogenated pyridyl ketones, several green chemistry principles can be applied:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. MCRs are a prime example of high atom economy. acsgcipr.orgrsc.org

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with safer alternatives. For example, the use of polyethylene (B3416737) glycol (PEG-400) as a green reaction solvent has been demonstrated in the synthesis of 2,4,6-triaryl pyridines. The development of electrochemical methods for synthesis can also reduce the need for stoichiometric oxidants. rsc.org

Catalysis: Utilizing catalytic reagents in small amounts instead of stoichiometric reagents is a cornerstone of green chemistry. The use of metal triflates as recyclable catalysts in Friedel-Crafts acylation is an example of this principle. liv.ac.uk

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. The use of microwave irradiation can sometimes lead to faster reactions and improved yields, contributing to energy efficiency. core.ac.uk

The application of these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly manufacturing processes.

Mechanistic Investigations of Reactions Involving 2 Bromo 3 4 Fluorobenzoyl Pyridine

Elucidation of Reaction Pathways for Pyridine (B92270) Functionalization

The functionalization of the 2-bromo-3-(4-fluorobenzoyl)pyridine core can proceed through several reaction pathways, primarily dictated by the nature of the reagents and reaction conditions. The pyridine ring, being electron-deficient, and the attached bromo and fluorobenzoyl groups, with their distinct electronic properties, offer a rich landscape for chemical transformations.

One of the primary pathways for functionalization is nucleophilic aromatic substitution (SNA_r) . The bromine atom at the C2 position is a good leaving group, making this position susceptible to attack by nucleophiles. This is a common strategy for introducing a variety of functional groups, including amines, alkoxides, and thiolates.

Another significant pathway involves metal-catalyzed cross-coupling reactions . The carbon-bromine bond at the C2 position is particularly amenable to oxidative addition to low-valent transition metal complexes, such as those of palladium and copper. This opens up a plethora of possibilities for forming new carbon-carbon and carbon-heteroatom bonds.

Furthermore, the benzoyl moiety provides a handle for other transformations. The carbonyl group can undergo nucleophilic addition, and the fluorine-substituted phenyl ring can participate in its own set of reactions, although these are generally less explored in the context of modifying the pyridine core.

Role of Halogens (Bromine, Fluorine) in Directing Reactivity and Selectivity

The two halogen atoms in this compound, bromine and fluorine, play a pivotal role in directing the reactivity and selectivity of its transformations. Their influence stems from a combination of electronic and steric effects.

Inductive and Mesomeric Effects on Reaction Centers

The electronic nature of the pyridine ring is significantly modulated by its substituents. The nitrogen atom in the pyridine ring is inherently electron-withdrawing. This effect is further amplified by the substituents.

Bromine (at C2): The bromine atom exerts a strong -I (negative inductive) effect due to its high electronegativity, further deactivating the pyridine ring towards electrophilic attack and activating it towards nucleophilic attack, especially at the C2 and C4 positions. Its +M (positive mesomeric) effect is weak and generally overshadowed by its inductive effect in pyridines.

Fluorine (on the benzoyl group): The fluorine atom on the para-position of the benzoyl ring is also strongly electron-withdrawing via the inductive effect (-I). This deactivates the benzoyl ring towards electrophilic substitution but can facilitate nucleophilic aromatic substitution on the benzoyl ring under harsh conditions. More importantly, it influences the electronic nature of the carbonyl group, making the carbonyl carbon more electrophilic.

4-Fluorobenzoyl group (at C3): This entire group is strongly electron-withdrawing due to the combined effects of the carbonyl group and the fluorine atom. This deactivates the pyridine ring towards electrophilic attack and enhances its susceptibility to nucleophilic attack.

These electronic influences create a specific reactivity pattern on the molecule, with the C2 position being the primary site for nucleophilic substitution and metal-catalyzed cross-coupling due to the C-Br bond.

Steric Hindrance and Its Influence on Regioselectivity (e.g., N-quaternization vs. C-functionalization)

Steric hindrance plays a crucial role in determining the regioselectivity of reactions involving this compound. The bulky 4-fluorobenzoyl group at the C3 position significantly hinders access to the adjacent C2 and C4 positions, as well as the pyridine nitrogen.

This steric bulk can influence the competition between N-quaternization (attack at the nitrogen atom) and C-functionalization. While the pyridine nitrogen is a nucleophilic site, its accessibility is sterically hindered by the adjacent bulky benzoyl group. This can favor functionalization at the less hindered C6 position in certain reactions or direct attack at the C2-Br bond.

For instance, in reactions with bulky nucleophiles or catalysts, the approach to the nitrogen atom might be disfavored, leading to a higher preference for reactions at the C2 position. The interplay between electronic activation and steric hindrance is a key determinant of the final product distribution.

Catalytic Mechanisms in Cross-Coupling Reactions (e.g., Palladium-Catalyzed Cyclization, Heck-type, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of this compound. The general mechanisms for these reactions, while well-established, are influenced by the specific substrate.

A common feature of these catalytic cycles is the initial oxidative addition of the C-Br bond to a low-valent palladium(0) species, forming a palladium(II) intermediate. wikipedia.orgnrochemistry.comwikipedia.org The reactivity of aryl halides in this step generally follows the order I > Br > Cl. nrochemistry.com

Palladium-Catalyzed Cyclization: Intramolecular cyclization reactions can be achieved if a suitable tethered nucleophile or reactive group is present in the molecule. For example, if the benzoyl group is modified to contain a tethered alkene, an intramolecular Heck reaction can occur. The mechanism would involve oxidative addition of the C-Br bond, followed by intramolecular migratory insertion of the alkene onto the Pd-C bond, and subsequent β-hydride elimination to afford the cyclized product. wikipedia.org

Heck-type Reactions: In intermolecular Heck reactions, an alkene couples with the aryl halide. The generally accepted mechanism involves:

Oxidative addition of the C-Br bond of this compound to a Pd(0) catalyst.

Coordination of the alkene to the resulting Pd(II) complex.

Migratory insertion of the alkene into the Pd-C bond.

β-Hydride elimination to form the substituted alkene product and a hydridopalladium(II) species.

Reductive elimination of H-X with the help of a base to regenerate the Pd(0) catalyst. libretexts.org

Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne. The widely accepted catalytic cycle involves both palladium and a copper co-catalyst:

Palladium Cycle:

Oxidative addition of the C-Br bond to Pd(0) to form a Pd(II) complex.

Transmetalation of the alkynyl group from copper to palladium.

Reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nrochemistry.comwikipedia.org

Copper Cycle:

Formation of a copper(I) acetylide from the terminal alkyne and a copper(I) salt in the presence of a base. This copper acetylide is the active species that participates in the transmetalation step with the palladium complex. wikipedia.org

In a study on the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes, a system of Pd(CF₃COO)₂, PPh₃, and CuI in the presence of Et₃N as a base was found to be effective, affording the corresponding 2-amino-3-alkynylpyridines in good to excellent yields. researchgate.netscirp.org This suggests that a similar catalytic system would be applicable to this compound, with the understanding that the electronic and steric properties of the benzoyl group would influence the reaction kinetics.

| Cross-Coupling Reaction | Key Mechanistic Steps | Typical Catalytic System |

| Heck Coupling | Oxidative Addition, Migratory Insertion, β-Hydride Elimination, Reductive Elimination | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) |

| Sonogashira Coupling | Oxidative Addition, Transmetalation (from Cu), Reductive Elimination | PdCl₂(PPh₃)₂, CuI, Base (e.g., amine) |

| Suzuki Coupling | Oxidative Addition, Transmetalation (from Boron), Reductive Elimination | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) |

Investigating Domino and Cascade Reaction Sequences

The multiple reactive sites on this compound make it an excellent substrate for designing domino and cascade reaction sequences. These sequences, where multiple bonds are formed in a single synthetic operation, offer significant advantages in terms of efficiency and atom economy.

A potential domino reaction could be initiated by a cross-coupling reaction at the C2 position. For example, a Sonogashira coupling with a suitably functionalized alkyne could introduce a group that then undergoes a subsequent intramolecular reaction.

One hypothetical cascade sequence could involve:

Sonogashira coupling of this compound with a terminal alkyne bearing a nucleophilic group (e.g., a hydroxyl or amino group).

The newly introduced alkynyl group, positioned ortho to the benzoyl group, could then undergo an intramolecular nucleophilic addition to the carbonyl carbon of the benzoyl group.

This cyclization would lead to the formation of a fused heterocyclic system.

The success of such a cascade would depend on the careful choice of reaction conditions to favor the desired sequence of events over competing side reactions. The investigation of such domino and cascade reactions involving this compound represents a promising area for the development of novel and efficient synthetic methodologies for the construction of complex heterocyclic architectures. A study on the domino intermolecular Sonogashira coupling of 2-(2-bromophenoxy) derivatives with terminal acetylenes followed by intramolecular cyclization provides a precedent for such reaction design. organic-chemistry.org

Advanced Spectroscopic and Structural Characterization of 2 Bromo 3 4 Fluorobenzoyl Pyridine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

¹H, ¹³C, and ¹⁹F NMR for Proton, Carbon, and Fluorine Environments

A complete assignment of the proton, carbon, and fluorine environments of 2-Bromo-3-(4-fluorobenzoyl)pyridine would require experimental data that is not currently published. Such data would provide crucial information on the electronic environment of each nucleus within the molecule.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Advanced two-dimensional NMR techniques are essential for unambiguously establishing the connectivity of atoms and the through-space relationships within a molecule. There are no published studies employing COSY, HSQC, HMBC, or NOESY to confirm the structural integrity and stereochemistry of this compound.

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry and Conformation

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state, offering precise bond lengths, bond angles, and conformational details. A search of crystallographic databases reveals no publicly available crystal structure for this compound.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-resolution mass spectrometry is critical for confirming the elemental composition of a molecule through a highly accurate mass measurement. While basic mass spectral data may exist in commercial databases, detailed HRMS studies, including fragmentation analysis to understand the molecule's breakdown pathways, have not been published for this compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in a molecule by observing its characteristic vibrational modes. Comprehensive FT-IR and Raman spectral analyses, with detailed assignments of vibrational frequencies for this compound, are absent from the scientific literature.

Computational and Theoretical Studies on 2 Bromo 3 4 Fluorobenzoyl Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, providing a framework to model molecular properties based on the principles of quantum mechanics.

Density Functional Theory (DFT) for Electronic Structure, Molecular Geometry, and Energetics

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. It offers a balance between accuracy and computational cost, making it ideal for studying molecules of this size.

DFT calculations would also yield important energetic data, such as the total energy of the molecule, which is crucial for assessing its stability. Furthermore, electronic properties like dipole moment and partial atomic charges can be calculated, offering insight into the molecule's polarity and intramolecular charge distribution. The presence of electronegative atoms (N, O, F, Br) is expected to result in a significant dipole moment.

Table 1: Illustrative Optimized Geometric Parameters for 2-Bromo-3-(4-fluorobenzoyl)pyridine (Hypothetical Data Based on Analogous Structures)

| Parameter | Bond/Angle | Expected Value |

| Bond Length | C(pyridine)-C(carbonyl) | ~1.50 Å |

| Bond Length | C(carbonyl)-C(phenyl) | ~1.50 Å |

| Bond Length | C=O | ~1.22 Å |

| Bond Length | C-Br | ~1.89 Å |

| Bond Length | C-F | ~1.35 Å |

| Bond Angle | C(pyridine)-C(carbonyl)-C(phenyl) | ~120° |

| Dihedral Angle | Pyridine-Carbonyl-Phenyl | ~40-60° |

Note: These values are representative and based on computational studies of similar benzoylpyridine and halogenated aromatic compounds. Actual values would be determined by specific DFT calculations (e.g., at the B3LYP/6-311G(d,p) level of theory).

Ab Initio Methods for Electronic Properties

Ab initio methods are quantum chemistry calculations based entirely on theoretical principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a higher level of accuracy than DFT for certain properties, albeit at a greater computational expense.

For this compound, ab initio calculations could be used to obtain highly accurate electronic properties, such as ionization potential and electron affinity. These values serve as benchmarks for validating results from less computationally intensive methods like DFT. They provide a more precise understanding of the energy required to remove an electron from or add an electron to the molecule, which is fundamental to its redox behavior.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). numberanalytics.com

For this compound, the HOMO is expected to be distributed primarily over the electron-rich pyridine (B92270) ring. researchgate.net In contrast, the LUMO is likely localized on the electron-deficient benzoyl moiety, particularly the carbonyl group and the fluorophenyl ring, which are influenced by the strong electron-withdrawing effects of the oxygen and fluorine atoms. rsc.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. The presence of multiple electron-withdrawing groups in this compound would be expected to lower the LUMO energy significantly, leading to a moderately sized HOMO-LUMO gap.

Table 2: Illustrative FMO Properties for this compound (Hypothetical Data)

| Property | Value (eV) | Description |

| HOMO Energy | ~ -6.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | ~ -2.0 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | ~ 4.5 | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |

Note: These energy values are hypothetical and serve to illustrate the output of an FMO analysis. Actual values depend on the level of theory and basis set used in the calculation.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to understand the charge distribution within a molecule and to predict its reactive behavior. youtube.com The MEP map displays regions of varying electrostatic potential on the electron density surface. Typically, red colors indicate regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue colors indicate regions of positive potential (electron-poor, susceptible to nucleophilic attack). nih.govresearchgate.net Green and yellow areas represent neutral or weakly interacting regions.

For this compound, the MEP map would reveal several key features:

Negative Potential (Red): The most intense negative potential would be located around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. A secondary negative region would be associated with the nitrogen atom of the pyridine ring. These sites are the most likely points for interaction with electrophiles or for hydrogen bonding.

Positive Potential (Blue): Positive potential regions would be found on the hydrogen atoms of the aromatic rings. A significant region of positive potential, known as a "sigma-hole," is expected along the axis of the C-Br bond, on the side of the bromine atom opposite to the carbon. researchgate.net This positive region on the halogen makes it a potential site for halogen bonding. walisongo.ac.id The electron-withdrawing nature of the fluorine atom would also create a positive region on the adjacent carbon of the phenyl ring.

The MEP map provides a clear, intuitive guide to the molecule's reactivity, highlighting the specific atomic sites where electrophilic and nucleophilic interactions are most likely to occur.

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and chemical reactivity of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation. nih.gov Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers for rotation between them.

This is typically achieved by mapping the potential energy surface (PES) as a function of one or more key dihedral angles. For this molecule, the critical rotations are around the single bonds linking the pyridine ring to the carbonyl carbon and the carbonyl carbon to the fluorophenyl ring.

A relaxed PES scan would be performed by systematically rotating one of these bonds while allowing the rest of the molecule's geometry to relax at each step. The resulting plot of energy versus dihedral angle would show the low-energy (stable) and high-energy (transition state) conformations. The global minimum on the PES corresponds to the most stable conformer, which is the most populated at thermal equilibrium. Such studies on related benzoylpyridines suggest that the most stable conformation is non-planar, balancing the effects of π-conjugation (which favors planarity) and steric repulsion between the rings. researchgate.net

Reaction Mechanism Simulations

Computational chemistry allows for the detailed investigation of reaction mechanisms, providing insights that complement experimental studies. researchgate.net For this compound, one could simulate various potential reactions, such as nucleophilic aromatic substitution at the bromine-bearing carbon or reactions involving the carbonyl group.

These simulations involve locating the transition state (TS) structures for each step of the proposed mechanism. The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction rate. By calculating the energies of the reactants, transition states, and products, the activation energy (the energy barrier that must be overcome for the reaction to proceed) can be determined.

For example, a computational study could compare the activation energies for nucleophilic attack at the C2 (bromo-substituted) and other positions on the pyridine ring. This would help predict the regioselectivity of substitution reactions, explaining why one isomer is formed preferentially over others. Such studies on pyridine derivatives have shown that both electronic and steric factors play a crucial role in determining reaction outcomes.

Molecular Modeling for Ligand-Receptor Interactions (Purely computational aspect, no biological outcomes)

Molecular modeling serves as a powerful computational tool to investigate the potential interactions between a small molecule, such as this compound, and a biological macromolecule, typically a protein receptor. This in silico approach provides insights into the binding affinity, mode, and the non-covalent interactions that stabilize the ligand-receptor complex, guiding further research in drug discovery and development without detailing biological effects.

The process of molecular docking involves predicting the preferred orientation of the ligand when bound to a target receptor. The three-dimensional structure of the receptor is typically obtained from crystallographic databases like the Protein Data Bank (PDB). The structure of the ligand, this compound, is built and optimized using computational chemistry software, often employing methods like Density Functional Theory (DFT) to obtain a low-energy conformation. nih.gov

Docking algorithms then systematically sample a large number of possible conformations and orientations of the ligand within the receptor's binding site. These poses are then scored using a scoring function that estimates the binding free energy. A more negative score generally indicates a more favorable binding interaction.

For a hypothetical study, a kinase receptor, a common target for pyridine-containing molecules, could be selected. The binding site, or "active site," is defined, and a docking simulation is performed. The results would identify the most likely binding pose of this compound and the specific amino acid residues involved in the interaction.

Key interactions that stabilize the complex are then analyzed. These can include:

Hydrogen Bonds: The carbonyl oxygen of the benzoyl group and the nitrogen atom in the pyridine ring are potential hydrogen bond acceptors.

Halogen Bonds: The bromine atom on the pyridine ring can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the receptor's backbone or side chains.

Pi-Pi Stacking: The aromatic pyridine and fluorobenzoyl rings can engage in π-π stacking or T-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

Hydrophobic Interactions: The phenyl and pyridine rings contribute to hydrophobic interactions within the binding pocket.

The output of such a study is typically visualized and presented in tables summarizing the key interactions and their corresponding metrics, such as binding energy and bond distances.

Table 1: Hypothetical Molecular Docking Results for this compound

| Receptor Target | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction | Distance (Å) |

|---|---|---|---|---|

| Kinase X (example) | -9.8 | Lys72 | Hydrogen Bond (with C=O) | 2.1 |

| Kinase X (example) | -9.8 | Glu91 | Hydrogen Bond (with Pyridine-N) | 2.9 |

| Kinase X (example) | -9.8 | Phe165 | π-π Stacking | 3.8 |

| Kinase X (example) | -9.8 | Leu140 | Halogen Bond (with Br) | 3.1 |

This table is for illustrative purposes only and represents the type of data generated from a molecular docking simulation. The receptor and specific interactions are hypothetical.

Further computational analysis through molecular dynamics (MD) simulations can be performed to assess the stability of the predicted ligand-receptor complex over time, providing a more dynamic picture of the interaction. scilit.com These purely computational studies are fundamental in predicting whether a compound is a viable candidate for further investigation.

Chemical Applications in Organic Synthesis and Materials Science

2-Bromo-3-(4-fluorobenzoyl)pyridine as a Versatile Building Block in Complex Chemical Synthesis

The presence of multiple reactive sites within this compound—namely the bromo-substituent susceptible to cross-coupling, the electrophilic carbonyl group, and the pyridine (B92270) nitrogen—makes it an exceptionally valuable starting material for constructing intricate molecular architectures.

Precursor for Advanced Heterocyclic Systems (e.g., Indolizines, Furo[3,2-b]pyridines, Pyrrolo[1,2-c]pyrimidines)

The structure of this compound is well-suited for the synthesis of various fused heterocyclic systems, which are prevalent scaffolds in pharmacologically active compounds.

Indolizines: The synthesis of indolizines often involves the reaction of pyridine derivatives. nih.govrsc.org A common strategy is the Tschitschibabin reaction, which involves the reaction of a pyridine with an α-halocarbonyl compound. chim.it In this context, the 2-bromopyridine (B144113) moiety of the title compound can be envisioned to react with a suitable partner to form a pyridinium (B92312) salt, which can then undergo intramolecular cyclization to yield a substituted indolizine (B1195054) core. nih.govrsc.org Palladium-catalyzed reactions of propargylic pyridines with aroyl chlorides also provide a route to indolizine derivatives. organic-chemistry.org

Furo[3,2-b]pyridines: The synthesis of the furo[3,2-b]pyridine (B1253681) core can be achieved through several methods starting from substituted pyridines. nih.govresearchgate.net One-pot syntheses involving palladium-catalyzed Sonogashira couplings followed by heteroannulations are common. nih.gov For this compound, the bromine atom can participate in a cross-coupling reaction with a terminal alkyne. The resulting intermediate, possessing the ketone and the alkyne in proximity, could then undergo an intramolecular cyclization to form the furan (B31954) ring fused to the pyridine. nih.govnih.gov Diversity-oriented synthesis approaches have also been developed for benzofuro[3,2-b]pyridine derivatives. rsc.org

Pyrrolo[1,2-c]pyrimidines: These heterocyclic systems can be synthesized through methods like 1,3-dipolar cycloaddition reactions of pyrimidinium N-ylides. researchgate.net The synthesis of enantiopure pyrrolo[1,2-a]pyrimidines has been achieved via a domino ring-closure followed by a retro-Diels-Alder protocol. nih.gov The structural components of this compound could potentially be elaborated and cyclized to form this scaffold, which is of interest in medicinal chemistry as demonstrated by its incorporation into inhibitors of enzymes like CSF1R kinase. mdpi.com

| Heterocyclic System | Potential Synthetic Route from this compound | Key Reaction Type |

| Indolizines | Reaction of the pyridine nitrogen followed by intramolecular cyclization. nih.govchim.itrsc.org | Tschitschibabin reaction / Cycloaddition |

| Furo[3,2-b]pyridines | Palladium-catalyzed cross-coupling with an alkyne, followed by intramolecular cyclization of the ketone onto the alkyne. nih.govnih.gov | Sonogashira coupling / Heteroannulation |

| Pyrrolo[1,2-c]pyrimidines | Multi-step synthesis involving elaboration of the pyridine and benzoyl moieties to form the pyrimidine (B1678525) ring followed by cyclization. researchgate.netmdpi.com | Cycloaddition / Annulation |

Enabling Fluorine and Bromine Tagging for Chemical Probes

The presence of both fluorine and bromine atoms in this compound makes it an attractive candidate for the development of chemical probes, particularly for use in positron emission tomography (PET). PET is a powerful in vivo imaging technique that relies on the detection of positron-emitting radioisotopes. frontiersin.orgnih.govacs.org

Fluorine-18 Labeling: Fluorine-18 is a widely used radionuclide for PET due to its favorable decay properties. frontiersin.orgnih.govacs.orgnih.govacs.org The non-radioactive fluorine atom on the benzoyl ring of the title compound could be replaced with ¹⁸F in the final step of a synthesis to create a PET tracer. This late-stage fluorination is a common strategy in the development of radiopharmaceuticals. nih.gov

Bromine-76 Labeling: Bromine-76 is another positron-emitting isotope that can be used for PET imaging, especially for labeling biomolecules like peptides and antibodies. nih.govnih.gov The bromine atom on the pyridine ring of this compound provides a handle for direct radiobromination. benthamdirect.comresearchgate.net Alternatively, the entire molecule could be considered a prosthetic group that, after being radiolabeled with ⁷⁶Br, is conjugated to a larger biomolecule of interest. nih.gov

Development of Novel Catalysts and Ligands Incorporating the Pyridyl Ketone Moiety

The pyridyl ketone structure is a known chelating motif for metal ions, making this compound a valuable precursor for new ligands and catalysts.

Design of Organocatalysts for Site-Selective Transformations

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis. The pyridyl ketone framework can be incorporated into organocatalyst design. For instance, proline-based catalysts containing pyridine units have been used for highly selective aldol (B89426) reactions, where the pyridine nitrogen is proposed to participate in hydrogen bonding to activate the substrate. nih.gov The structure of this compound could serve as a scaffold for developing new catalysts for site-selective functionalizations, a significant challenge in organic synthesis. nih.govresearchgate.netnih.gov Peptide-based catalysts have also shown great promise in achieving high site-selectivity. researchgate.net

Coordination Chemistry with Transition Metals for Catalysis and Material Applications

The nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group in this compound can act as a bidentate ligand, chelating to a transition metal center. nih.govwikipedia.org Such pyridyl ketone ligands have been used to synthesize a variety of transition metal complexes. nih.govresearchgate.net These complexes have applications in homogeneous catalysis, with the electronic properties of the ligand influencing the catalytic activity of the metal center. rsc.orgacs.org The ability of pyridyl alcoholato ligands, structurally related to pyridyl ketones, to form stable complexes with transition metals like ruthenium and iridium highlights their potential in catalysis. nih.govacs.org Furthermore, the resulting coordination polymers and metal-organic frameworks can exhibit interesting material properties. nih.govmdpi.com The presence of the bromo and fluoro substituents on the ligand can modulate the electronic properties of the metal center, allowing for the fine-tuning of catalytic activity or material characteristics. nih.govacs.org

| Application Area | Role of this compound Moiety | Potential Impact |

| Organocatalysis | Scaffold for catalysts, with the pyridyl nitrogen acting as a hydrogen bond donor/acceptor. nih.gov | Enabling new site-selective transformations. nih.govresearchgate.net |

| Transition Metal Catalysis | Bidentate N,O-ligand to form stable metal complexes. nih.govresearchgate.net | Tuning catalytic activity through electronic effects of halogen substituents. rsc.orgacs.org |

| Materials Science | Building block for coordination polymers and metal-organic frameworks. nih.govmdpi.com | Development of new materials with tailored electronic or photophysical properties. |

Future Directions and Emerging Research Avenues for Halogenated Pyridyl Ketones

Exploration of Novel Synthetic Strategies for Complex Architectures

The development of new and efficient synthetic methods is fundamental to expanding the chemical space of halogenated pyridyl ketones. While traditional methods have been effective, future research will likely focus on strategies that offer greater complexity, selectivity, and efficiency.

One promising area is the advancement of direct halogenation techniques. Historically, the direct introduction of halogens onto aromatic ketones has presented challenges such as moderate yields and the formation of multiple halogenated byproducts. researchgate.net Future efforts will likely concentrate on the development of more selective catalysts and reagents to control the position and number of halogen atoms introduced onto the pyridyl ketone scaffold.

Another area of intense interest is the development of deacylative halogenation methods. These reactions utilize stable and readily available methyl ketones as precursors to generate the corresponding alkyl halides. nih.gov This approach offers a strategic advantage for creating complex molecules by converting a common functional group into a versatile halide. nih.gov The reaction is often driven by the formation of a stable aromatic byproduct, and the use of halogen atom-transfer (XAT) reagents allows for the introduction of chlorine, bromine, or iodine. nih.gov The tolerance of this method to a wide range of functional groups makes it particularly suitable for the late-stage functionalization of complex molecules containing a pyridyl ketone moiety. nih.gov

Furthermore, the synthesis of fluorinated pyridyl ketones is a significant focus due to the unique properties that fluorine imparts on molecules, such as increased metabolic stability and binding affinity. Research is ongoing to develop novel and efficient methods for the introduction of fluorine and trifluoromethyl groups. researchgate.net This includes the development of new fluorinating agents and catalytic systems that can operate under mild conditions and with high functional group tolerance. researchgate.net The synthesis of peptidyl mono-fluoromethyl ketones (FMKs), for example, has been explored through various routes, including halogen exchange and epoxide ring-opening with a fluoride (B91410) source, although these methods can be limited by low yields and the potential for racemization. nih.gov

| Synthetic Strategy | Description | Potential Advantages |

| Direct Halogenation | Introduction of halogen atoms directly onto the aromatic ketone core. | Atom economy, straightforward approach. |

| Deacylative Halogenation | Conversion of methyl ketones to alkyl halides. | Use of stable precursors, good functional group tolerance. |

| Fluoromethyl Ketone Synthesis | Specialized methods for introducing fluorine or trifluoromethyl groups. | Access to compounds with unique biological properties. |

Integration with Flow Chemistry and Automated Synthesis

The integration of flow chemistry and automated synthesis platforms represents a paradigm shift in the synthesis and optimization of halogenated pyridyl ketones. These technologies offer significant advantages over traditional batch processing, including enhanced reaction control, improved safety, and the ability to rapidly generate libraries of compounds.

Flow chemistry, where reactions are carried out in a continuously flowing stream, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. ucla.edu This level of control can lead to improved selectivity and higher yields, particularly for highly exothermic or hazardous reactions. ucla.edu The small reaction volumes inherent in flow systems also enhance safety when working with potentially unstable intermediates or reagents. ucla.edu

Automated synthesis platforms, often coupled with flow reactors, enable the rapid and systematic exploration of reaction conditions and the synthesis of large libraries of related compounds. nih.gov By using automated liquid handlers and reagent injectors, a diverse range of starting materials can be introduced into the system to generate a wide array of halogenated pyridyl ketone derivatives. ucla.edu This high-throughput approach is invaluable for accelerating the drug discovery process, from hit identification to lead optimization. ucla.edu The combination of automation and flow chemistry facilitates faster reaction optimization and allows for the integration of real-time analytical techniques to monitor reaction progress. ucla.edunih.gov

| Technology | Key Benefits | Application to Halogenated Pyridyl Ketones |

| Flow Chemistry | Enhanced reaction control, improved safety, scalability. | Synthesis of complex derivatives, optimization of reaction conditions. |

| Automated Synthesis | High-throughput screening, rapid library generation. | Discovery of new bioactive compounds, structure-activity relationship studies. |

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

The ability to monitor chemical reactions in real-time is crucial for understanding reaction mechanisms, optimizing reaction conditions, and ensuring process control. Advanced spectroscopic techniques are increasingly being employed as in-situ probes to gain a deeper understanding of the synthesis of halogenated pyridyl ketones.

Techniques such as Near-Infrared (NIR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools for real-time monitoring. ekb.egresearchgate.net By inserting fiber-optic probes directly into the reaction vessel, chemists can track the concentration of reactants, intermediates, and products as the reaction progresses. ekb.eg This data provides valuable kinetic information and can help to identify reaction endpoints and potential side reactions. ekb.eg

Raman spectroscopy is another valuable technique for in-line reaction analysis. rjptonline.org It is particularly well-suited for monitoring reactions in a variety of phases, including liquids, solids, and slurries. rjptonline.org The robustness of Raman probes allows for their use in a wide range of reaction conditions, from laboratory-scale experiments to industrial processes. rjptonline.org The detailed chemical information provided by Raman spectroscopy can be used to build kinetic models and optimize reaction parameters for improved yield and purity. rjptonline.org

| Spectroscopic Probe | Principle | Information Gained |

| NIR/FTIR Spectroscopy | Vibrational transitions of molecules. | Concentration of reactants, products, and intermediates; reaction kinetics. ekb.eg |

| Raman Spectroscopy | Inelastic scattering of light by molecules. | Chemical composition, molecular structure, reaction progress. rjptonline.org |

| UV/Vis Spectroscopy | Electronic transitions of molecules. | Concentration of chromophoric species, reaction kinetics. ekb.eg |

Expanding the Scope of Computational Predictions in Reaction Design

Computational chemistry is becoming an indispensable tool in modern synthetic chemistry, enabling the prediction of reaction outcomes and the rational design of new synthetic routes. The application of computational methods to the study of halogenated pyridyl ketones is expected to accelerate the discovery of new compounds and synthetic methodologies.

Machine learning algorithms are being developed to predict the outcomes of chemical reactions with increasing accuracy. nih.govnips.cc By training these models on large datasets of known reactions, it is possible to predict the major product of a reaction, and in some cases, even the reaction yield. nih.govrjptonline.org This predictive power can save significant time and resources by allowing chemists to prioritize experiments that are most likely to be successful. rjptonline.org

Density Functional Theory (DFT) calculations are another powerful computational tool for studying reaction mechanisms. researchgate.net DFT can be used to calculate the energies of reactants, products, and transition states, providing a detailed picture of the reaction pathway. researchgate.netnih.gov This information can be used to understand the factors that control the selectivity of a reaction and to design catalysts that favor the formation of the desired product. nih.gov For example, in silico studies, including molecular docking, are used to predict the biological activity of newly synthesized pyridine (B92270) derivatives, correlating their anti-cancer activities with their binding effectiveness with biological targets. ekb.egnih.gov

The use of computational tools for retrosynthesis is also a rapidly developing area. By combining reaction prediction algorithms with databases of known chemical transformations, it is possible to generate synthetic plans for complex target molecules. nih.gov This in silico reaction planning can help chemists to identify novel and efficient routes to halogenated pyridyl ketones and other valuable compounds.

| Computational Approach | Application | Impact on Research |

| Machine Learning | Prediction of reaction outcomes and yields. nih.govrjptonline.org | Prioritization of experiments, accelerated discovery. rjptonline.org |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, catalyst design. researchgate.netnih.gov | Rational design of selective synthetic methods. nih.gov |

| In Silico Reaction Planning | Generation of synthetic routes for target molecules. | Discovery of novel and efficient syntheses. |

Synergistic Applications in Interdisciplinary Chemical Research

The unique chemical properties of halogenated pyridyl ketones make them valuable building blocks in a wide range of interdisciplinary research areas. Future research will likely see these compounds being utilized in increasingly diverse and innovative applications.

In medicinal chemistry, halogenated pyridyl ketones are key components in the development of new therapeutic agents. The presence of halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, and the pyridyl ketone scaffold is a common feature in many biologically active compounds. ekb.eg For example, the development of novel pyridine derivatives as anticancer agents is an active area of research, with studies focusing on their interaction with biological targets like G-quadruplexes. ekb.eg

In the field of materials science, halogenated pyridyl ketones can serve as precursors for the synthesis of novel functional materials. The reactivity of the ketone and the halogen atoms allows for a variety of chemical modifications, leading to the creation of polymers, dyes, and other materials with tailored properties.

The development of new agrochemicals is another area where halogenated pyridyl ketones are expected to have a significant impact. The pyridine ring is a common feature in many pesticides and herbicides, and the introduction of halogens can enhance the biological activity and environmental stability of these compounds.

The synergistic application of these compounds in diverse fields will continue to drive the need for new synthetic methods and a deeper understanding of their chemical properties. The interplay between synthesis, analysis, and computational modeling will be essential for unlocking the full potential of halogenated pyridyl ketones in these and other emerging areas of chemical research.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Bromo-3-(4-fluorobenzoyl)pyridine, and how can intermediates be characterized?

- Methodology :

- Suzuki-Miyaura Coupling : Use 3-bromo-pyridine derivatives with 4-fluorobenzoyl boronic acids under palladium catalysis. Optimize reaction conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) to enhance yield .

- Intermediate Characterization : Confirm intermediates (e.g., bromopyridine precursors) via melting point analysis (mp 123–124°C for analogous compounds) and NMR (¹H/¹³C) to verify regiochemistry .

Q. How can researchers ensure purity and structural fidelity during synthesis?

- Methodology :

- Chromatography : Use flash column chromatography (silica gel, hexane/EtOAc gradient) to separate byproducts.

- Analytical Techniques : Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare melting points with literature values (e.g., mp 287.5–293.5°C for structurally similar pyridines) .

Q. What are the key reactivity patterns of brominated pyridines in cross-coupling reactions?

- Methodology :

- Bromine as a Leaving Group : The bromine atom at the 2-position facilitates nucleophilic aromatic substitution (SNAr) with amines or alkoxides. For example, react with morpholine in DMF at 100°C to form amino-substituted derivatives .

- Coupling Reactions : Employ Buchwald-Hartwig amination or Ullmann coupling for C–N bond formation, using CuI or Pd catalysts .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing this compound be addressed?

- Methodology :

- Directed Ortho-Metalation : Use a directing group (e.g., benzoyl moiety) to selectively lithiate the pyridine ring at the 4-position, enabling introduction of electrophiles like aldehydes or halogens .

- Computational Modeling : Apply DFT calculations (e.g., Gaussian 09) to predict reactive sites and optimize reaction conditions for selective functionalization .

Q. What strategies resolve contradictions in reported reaction yields for bromopyridine derivatives?

- Methodology :

- Systematic Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus ethers (THF, DME) to identify optimal media for specific reactions. For instance, DME/H₂O enhances Suzuki coupling efficiency .

- In Situ Monitoring : Use LC-MS or IR spectroscopy to track reaction progress and identify side products (e.g., debromination or hydrolysis) .

Q. How can advanced analytical techniques elucidate electronic effects of the 4-fluorobenzoyl group?

- Methodology :

- X-ray Crystallography : Determine crystal structure to assess steric/electronic influences of the fluorobenzoyl group on the pyridine ring .

- Spectroscopic Analysis : Perform ¹⁹F NMR to study electronic environments and substituent effects on reaction intermediates .

Q. What are the limitations of current catalytic systems for large-scale synthesis, and how can they be improved?

- Methodology :

- Catalyst Optimization : Test air-stable Pd catalysts (e.g., Pd(OAc)₂ with Xantphos ligand) to reduce sensitivity to oxygen/moisture .

- Flow Chemistry : Implement continuous-flow reactors to enhance scalability and reduce byproduct formation in halogen exchange reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.